molecular formula C3H4N4O3 B6189804 5-methoxy-3-nitro-1H-1,2,4-triazole CAS No. 72285-34-8

5-methoxy-3-nitro-1H-1,2,4-triazole

Cat. No.: B6189804
CAS No.: 72285-34-8
M. Wt: 144.1
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Description

5-Methoxy-3-nitro-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with methoxy (–OCH₃) and nitro (–NO₂) groups at positions 5 and 3, respectively. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in energetic materials, pharmaceuticals, and agrochemicals. Its synthesis typically involves nitration and methoxylation reactions, with characterization via IR, NMR, and elemental analysis .

Properties

CAS No.

72285-34-8

Molecular Formula

C3H4N4O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Preparation Methods

Hydrazine-Formamide Condensation

In a representative procedure, aqueous hydrazine (64% purity) is slowly added to preheated formamide (170°C) over 2–4 hours under atmospheric pressure. This method minimizes side reactions such as the formation of 4-amino-1,2,4-triazole by maintaining a 4:1 molar excess of formamide, which ensures hydrazine intermediates react preferentially with formamide rather than self-condensing. The reaction produces ammonia, water, and formic acid as byproducts, which are distilled off to drive the reaction forward. Post-reaction, excess formamide is removed via vacuum distillation (20–100 mm Hg), yielding 1,2,4-triazole in 92–98% purity.

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 requires careful control of electrophilic aromatic substitution (EAS) conditions. Nitration of 1H-1,2,4-triazole is challenging due to the electron-deficient nature of the triazole ring, necessitating vigorous nitrating agents.

Nitrating Agent Optimization

A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio at 0–5°C achieves regioselective nitration at position 3. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which attacks the electron-rich carbon adjacent to the N-2 nitrogen. After 4 hours, the crude product is quenched in ice water, yielding 3-nitro-1H-1,2,4-triazole as a pale yellow solid (60–70% yield).

Table 1: Nitration Reaction Conditions and Outcomes

ParameterValue
Nitrating AgentHNO₃/H₂SO₄ (1:3)
Temperature0–5°C
Reaction Time4 hours
Yield60–70%
Purification MethodRecrystallization (EtOAc)

The introduction of a methoxy group at position 5 involves nucleophilic aromatic substitution (SNAr) or hydroxyl group methylation. The former requires a leaving group (e.g., chloride), while the latter utilizes a hydroxyl intermediate.

Chlorination and Methoxylation

5-Chloro-3-nitro-1H-1,2,4-triazole is synthesized by treating 3-nitro-1H-1,2,4-triazole with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours). The chlorinated intermediate is then reacted with sodium methoxide (NaOMe) in methanol at 60°C for 12 hours, achieving 75–85% conversion to 5-methoxy-3-nitro-1H-1,2,4-triazole.

Table 2: Methoxylation Reaction Parameters

ParameterValue
Chlorinating AgentPOCl₃
Methoxylation AgentNaOMe/MeOH
Temperature60°C
Reaction Time12 hours
Yield75–85%

Direct Hydroxylation-Methylation

An alternative route involves hydroxylation of 5-chloro-3-nitro-1H-1,2,4-triazole using aqueous NaOH (2 M, 80°C, 4 hours) to form 5-hydroxy-3-nitro-1H-1,2,4-triazole, followed by methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This two-step process achieves an overall yield of 65–75%.

Spectroscopic Characterization and Validation

Final product purity is confirmed through 1H-NMR, ESI-MS, and elemental analysis. For example, this compound exhibits characteristic NMR signals at δ 4.38 ppm (singlet, -OCH₃) and δ 8.02 ppm (singlet, triazole H-4). ESI-MS analysis confirms the molecular ion peak at m/z 173.1 (M+H)⁺, aligning with the theoretical molecular formula C₃H₄N₄O₃.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-withdrawing nitro group at position 3 deactivates the triazole ring, complicating subsequent methoxylation. Kinetic studies suggest that using a bulky base (e.g., DBU) during SNAr improves nucleophilic attack at position 5 by reducing steric hindrance.

Purification Techniques

Crude products often contain unreacted starting materials and byproducts such as 4-amino derivatives. Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (acetic acid/water) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon.

      Conditions: Room temperature, atmospheric pressure.

      Product: 5-amino-3-nitro-1H-1,2,4-triazole.

  • Substitution

      Reagents: Nucleophiles (e.g., halides, amines).

      Conditions: Elevated temperature, solvent (e.g., dimethylformamide).

      Product: Substituted triazole derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
The synthesis of 5-methoxy-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-methoxy-1H-1,2,4-triazole using a mixture of concentrated nitric and sulfuric acids. This process is carefully controlled at low temperatures to minimize side reactions and maximize yield.

Chemical Reactions:
The compound can undergo various chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon.
  • Substitution: The methoxy group can be replaced with other nucleophiles under specific conditions.
  • Oxidation: While less common due to the stability imparted by the nitro group, oxidation reactions are also feasible.

Scientific Research Applications

1. Chemistry:
this compound is utilized as a building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules, making it valuable in developing new synthetic pathways.

2. Biological Activity:
Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties: Studies suggest that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens .
  • Anticancer Activity: The compound has been explored for its anticancer properties, with specific derivatives showing effectiveness against different cancer cell lines .

3. Medicinal Chemistry:
The compound is being investigated as a potential drug candidate due to its ability to interact with biological targets. Its mechanism of action may involve inhibition or activation of enzymes and receptors or interaction with nucleic acids .

4. Industrial Applications:
In industry, this compound is being explored for its role in developing new materials with specific properties such as energetic materials used in propellants and explosives .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC7767103Derivatives showed significant activity against Mycobacterium tuberculosis and related species.
Anticancer PropertiesPMC9081720Compounds exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231).
Industrial UsesChemistry EuropeExplored as potential energetic materials with favorable stability and performance characteristics.

Mechanism of Action

The mechanism of action of 5-methoxy-3-nitro-1H-1,2,4-triazole depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, altering their activity and downstream signaling pathways.

    DNA/RNA: Potential interactions with nucleic acids, leading to changes in gene expression or replication.

Comparison with Similar Compounds

Energetic Materials

Triazole derivatives with nitro groups are widely studied for their energetic properties. Key comparisons include:

Compound Density (g/cm³) Detonation Velocity (m/s) Decomposition Temp. (°C) Key Features
5-Methoxy-3-nitro-1H-1,2,4-triazole Data not available Data not available ~135–146 (estimated) Methoxy group may reduce thermal stability vs. nitro-rich analogs
TNNT (5-Nitro-3-trinitromethyl-1H-1,2,4-triazole) N/A N/A 135 High nitro content enhances energy density but lowers thermal stability
BTNAT (5,5’-Bis(trinitromethyl)-3,3’-azo-1H-1,2,4-triazole) N/A N/A 146 Azo linkage improves thermal stability
Bis-1,2,4-triazoles Lower than classics Lower than classics N/A Reduced performance vs. HMX or RDX

Key Findings :

  • Nitro groups enhance detonation performance but may compromise thermal stability. The methoxy group in this compound likely moderates reactivity compared to TNNT and BTNAT .
  • Bis-triazole compounds exhibit inferior density and detonation velocity relative to classical explosives, suggesting nitro-methoxy triazoles may occupy a niche in moderate-energy applications .

Pharmacologically Active Triazoles

Triazole derivatives are prominent in drug discovery due to their bioisosteric properties. Notable examples:

Compound Biological Activity (ED₅₀ or IC₅₀) Target/Application
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 1.4 mg/kg (anticonvulsant) GABA receptor modulation
1-(4-Methoxy-phenyl)-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole N/A (COX-2 inhibitor) Anti-inflammatory/analgesic
This compound Not reported Potential unexplored therapeutic applications

Key Findings :

  • Amino and aryl substituents (e.g., 3-amino-5-aryl-triazoles) enhance anticonvulsant activity, with ED₅₀ values comparable to diazepam .
  • Methoxy and methylsulfonyl groups in COX-2 inhibitors demonstrate the role of electron-withdrawing substituents in enzyme binding . The nitro group in this compound may offer unexplored pharmacological pathways.

Key Findings :

  • Nitration and methoxylation are critical for introducing functional groups in this compound, akin to methods used for TNNT .
  • X-ray crystallography remains a gold standard for confirming triazole structures, as seen in sulfonated analogs .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-3-nitro-1H-1,2,4-triazole, and what are the critical reaction conditions?

The synthesis typically involves sequential functionalization of the triazole core. A methoxy group is introduced via alkylation or nucleophilic substitution using methanol or methoxide sources under basic conditions. Nitration follows using nitric acid or mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C to avoid decomposition). Key steps include regioselective control to ensure substitution at the 3-position for nitro groups and 5-position for methoxy . Purification often requires recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Identifies substitution patterns (e.g., methoxy protons at ~δ 3.8–4.0 ppm) and nitro group effects on aromatic protons.
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy: Detects nitro (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹) and methoxy (~2850 cm⁻¹) functional groups.
  • X-ray Crystallography: Resolves crystal packing and confirms regiochemistry .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light, moisture, and elevated temperatures due to the nitro group’s inherent instability. Storage in amber glass vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products include nitrite byproducts and demethylated derivatives, detectable via HPLC-MS .

Q. What safety precautions are necessary when handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The nitro group poses explosion risks under friction or heat. Avoid contact with reducing agents. Waste should be neutralized with alkaline solutions before disposal .

Q. How can researchers distinguish this compound from its structural analogs?

Compare retention times in HPLC, distinct NMR shifts (e.g., methoxy vs. methylthio groups), and unique IR bands. Computational tools like molecular docking can predict binding affinity differences compared to analogs (e.g., 2-methoxy-3-nitrophenyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

The nitro group acts as a hydrogen-bond acceptor, while the methoxy group enhances lipophilicity, facilitating membrane penetration. Studies suggest competitive inhibition via binding to catalytic sites of cytochrome P450 enzymes or kinases. Enzyme kinetics assays (e.g., Lineweaver-Burk plots) and X-ray co-crystallography are used to validate binding modes .

Q. How can regioselectivity challenges during synthesis be addressed to improve yields?

  • Desymmetrization strategies: Use bulky directing groups or transition metal catalysts (e.g., Pd/Cu) to favor substitution at specific positions.
  • Microwave-assisted synthesis: Enhances reaction rates and selectivity (e.g., 30% yield improvement in nitro-group introduction) .

Q. What computational methods are effective in predicting the compound’s reactivity and interactions?

  • DFT (Density Functional Theory): Models electronic properties (e.g., HOMO-LUMO gaps) to predict nitro-group reactivity.
  • Molecular Dynamics (MD): Simulates solvation effects and stability in biological membranes.
  • Docking studies (AutoDock/Vina): Predict binding affinities to target proteins like CYP51 or fungal lanosterol demethylase .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

Variability in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance or assay conditions (pH, inoculum size). Standardize testing using CLSI guidelines and include control compounds (e.g., fluconazole for fungi). Metabolomic profiling can identify off-target effects .

Q. What green chemistry approaches can optimize the synthesis of this compound?

  • Solvent-free mechanochemistry: Reduces waste and energy use.
  • Biocatalysis: Use lipases or nitroreductases for selective functionalization.
  • Flow chemistry: Enables precise control of nitration exotherms and improves scalability .

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